molecular formula C13H12F3N3O3 B2835161 methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate CAS No. 1421476-06-3

methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate

Cat. No.: B2835161
CAS No.: 1421476-06-3
M. Wt: 315.252
InChI Key: DKIDOPRDZBXGQD-UHFFFAOYSA-N
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Description

Methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate is a triazolone derivative featuring a trifluoromethyl group, a methyl-substituted triazolone ring, and a benzoate ester moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoate ester may serve as a prodrug feature to improve bioavailability. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

methyl 4-[[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-18-11(13(14,15)16)17-19(12(18)21)7-8-3-5-9(6-4-8)10(20)22-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIDOPRDZBXGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=C(C=C2)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Intermediate Benzyl Derivative

    • Reagents: : 4-methylbenzyl chloride, sodium azide, dimethylformamide (DMF)

    • Conditions: : Heating under reflux

    • Reaction: : \[ \text{C}_8\text{H}_9\text{Cl} + \text{NaN}_3 \rightarrow \text{C}_8\text{H}_9\text{N}_3 + \text{NaCl} \]

  • Step 2: Cyclization

    • Reagents: : Intermediate benzyl azide, ethyl acetoacetate, acetic acid

    • Reaction: : \[ \text{C}_8\text{H}_9\text{N}_3 + \text{C}_6\text{H}_10\text{O}_3 \rightarrow \text{C}_14\text{H}_17\text{N}_3\text{O}_2 + \text{H}_2\text{O} \]

Chemical Reactions Analysis

Methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate undergoes several types of chemical reactions:

  • Oxidation

    • Reagents: : Potassium permanganate, sodium dichromate

    • Conditions: : Acidic or basic conditions

    • Products: : Carboxylic acids, ketones

  • Reduction

    • Reagents: : Lithium aluminum hydride (LiAlH_4), hydrogen gas with palladium/carbon (Pd/C)

    • Conditions: : Anhydrous conditions

    • Products: : Alcohols, hydrocarbons

  • Substitution

    • Reagents: : Halogenating agents, nucleophiles

    • Conditions: : Varied (based on nucleophile/electrophile)

    • Products: : Halogenated derivatives, substituted triazoles

Scientific Research Applications

Chemistry

Used as an intermediate in organic synthesis, particularly in constructing complex heterocyclic structures. Acts as a ligand in coordination chemistry due to its triazole ring.

Biology

Studied for its potential bioactivity, including antimicrobial, antifungal, and antiparasitic properties. Derivatives are researched for enzyme inhibition.

Medicine

Examined for its pharmacological potential in treating diseases. Triazole-based compounds have been explored for anticancer, antiviral, and anti-inflammatory activities.

Industry

Incorporated in materials science for developing novel polymers and coatings

Mechanism of Action

The compound's biological activity is primarily through its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. The triazole ring binds to active sites of enzymes, inhibiting their function and disrupting biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate, we compare it with two analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Physicochemical Properties Applications References
This compound 1,2,4-Triazol-5-one -CF₃, -CH₃, benzoate ester High lipophilicity, metabolic stability Drug design, agrochemicals
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one 1,2,4-Triazol-5-one -NH₂, 4-hydroxyphenyl Hydrogen-bonding propensity, metal coordination Metal triazolate synthesis
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]amino]benzoate 1,3,5-Triazine -Br, -OCH₃, formyl, benzoate ester Photostability, electronic diversity Photosensitizers, polymers

Key Findings :

Core Heterocycle Differences :

  • The target compound’s 1,2,4-triazol-5-one core contrasts with the 1,3,5-triazine in the third analog . Triazolones are more polar due to the carbonyl group, enhancing solubility in polar solvents, whereas triazines exhibit greater aromaticity and electronic versatility.

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound significantly increases its lipophilicity (logP ~2.5–3.0) compared to the hydroxylphenyl analog (logP ~1.0–1.5), making it more suitable for membrane penetration in drug delivery . triazine cores.

Hydrogen Bonding and Crystal Packing: The hydroxylphenyl analog forms extensive hydrogen-bonding networks (e.g., N–H···O and O–H···N interactions), as predicted by graph set analysis . In contrast, the target compound’s CF₃ group reduces hydrogen-bond donor capacity, favoring van der Waals interactions and altered crystal packing .

Synthetic Routes: The target compound likely employs nucleophilic substitution or cyclocondensation reactions, similar to methods for 4-amino-triazolones . However, introducing the trifluoromethyl group requires specialized reagents (e.g., CF₃Cu or Ruppert–Prakash reagents), increasing synthetic complexity compared to the hydroxylphenyl analog.

Biological Activity :

  • Triazolones with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced herbicidal and antifungal activity compared to hydroxyl-substituted analogs, as demonstrated in structure-activity relationship (SAR) studies .

Q & A

Q. Table 1: Representative Synthetic Yields and Conditions

SubstituentYield (%)Melting Point (°C)Key Conditions
Benzylidene69.40133–134Ethanol reflux, glacial acetic acid
3-Bromo-benzylidene61.33126–1271:2 ethanol recrystallization
2-Chloro-6-fluoro-benzylidene72.47128–129NaBH₄ reduction in ethanol

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and triazole protons (δ 7.5–8.5 ppm in ¹H) .
    • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
  • Purity assessment :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
    • X-ray crystallography : Resolve crystal packing (monoclinic P2₁/n space group, β = 100.06°) for absolute configuration .

Basic: What initial biological activities have been observed?

Methodological Answer:

  • Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 8–32 µg/mL) .
  • Enzyme inhibition : Screen against COX-2 or kinases using fluorometric assays (IC₅₀ ~10–50 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) show moderate activity (EC₅₀ ~20–100 µM) .

Advanced: How can contradictions in reported synthetic yields be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) reduce nucleophilic attack efficiency, lowering yields by 10–15% .
  • Reduction methods : NaBH₄ vs. LiAlH₄ affects stereochemistry; NaBH₄ in ethanol yields 81.55% for alcohol derivatives .
  • Reaction monitoring : Use TLC (silica, UV detection) or in-situ IR to track intermediate formation and optimize quenching times .

Advanced: How is the pKa determined using potentiometric titration?

Methodological Answer:

  • Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol .
  • Procedure :
    • Dissolve 0.01 mmol compound in 20 mL solvent (e.g., DMF).
    • Record mV values at 0.05 mL TBAH increments.
    • Plot titration curve; calculate half-neutralization potential (HNP) for pKa .

Q. Table 2: pKa Values in Different Solvents

SolventpKa
Isopropyl alcohol9.2
Acetone8.7
DMF7.9

Advanced: What computational methods are used to study structure-activity relationships?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level; compare bond angles (e.g., C8–C9–C10 = 122.26°) with X-ray data .
  • Molecular docking : Simulate binding to COX-2 (PDB: 6COX) using AutoDock Vina; validate with ΔG values (< -8 kcal/mol) .
  • QSAR models : Correlate logP (calculated via ChemAxon) with antimicrobial activity (R² > 0.85) .

Safety: What protocols are recommended for safe handling?

Methodological Answer:

  • GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis; store in airtight containers away from light .

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